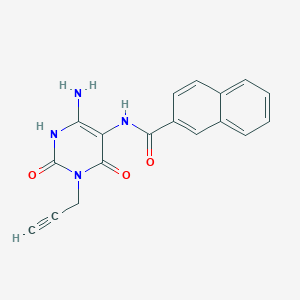

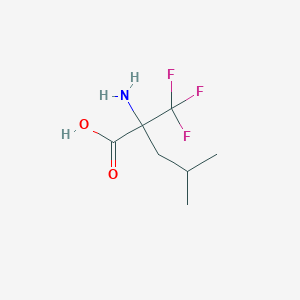

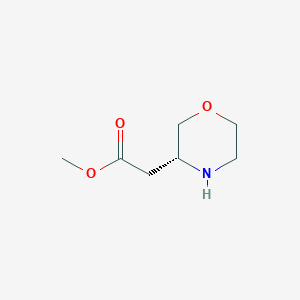

3-(L-Menthoxy)-2-methylpropane-1,2-diol

説明

3-(L-Menthoxy)-2-methylpropane-1,2-diol, also known as Menthoxypropanediol or Cooling agent 10 , is a synthetic derivative of menthol. It is used in various cosmetic chemical concoctions . The cooling strength of this compound is accepted as being about 20–25% that of menthol . In a Vaseline ointment, it shows a cool feeling 2.0 to 2.5 times stronger than that of L-menthol .

Synthesis Analysis

The synthesis of Menthoxypropanediol starts with menthol. Subsequent etherification with an allyl halide and dihydroxylation yields the diol . A synthetic method of L-menthoxy propylene glycol has been disclosed where the reaction temperature is reflux temperature, and the desired product is prepared by the reaction of menthol with glycerine .Physical And Chemical Properties Analysis

Menthoxypropanediol has a molar mass of 230.348 g·mol−1 . It is a liquid that gives a physiological cooling sensation on the skin and mucosa . It is used to create coolness and freshness to cosmetic and oral care preparations .科学的研究の応用

Skin Permeation Enhancement

3-(L-Menthoxy)-2-methylpropane-1,2-diol (MPD) is a derivative of l-menthol and is known to have an effect on drug permeation through the skin. While MPD enhances the skin permeation of drugs by increasing their concentration in the skin, it does not disrupt the intercellular lipid structure of the stratum corneum. This property makes MPD a moderate skin permeation enhancer, providing a gentler alternative to other substances that may disrupt skin structure (Fujii et al., 2003).

Photoaddition Reactions

MPD, having structural similarities to l-menthone, is involved in photoaddition reactions, particularly when irradiated in specific conditions. These reactions, which are part of the synthetic pathways in organic chemistry, yield products with good facial selectivities. Such properties are essential in the synthesis of complex molecules, highlighting the compound's role in fine-tuning reaction outcomes (Graalfs & Mattay, 2010).

Chemical Synthesis

MPD is also used in the context of chemical synthesis. For instance, it's involved in processes aiming to develop efficient catalysts and processes for synthesizing related compounds like (R)-1,2-propanediol and 2-(l-menthoxy)ethanol. The catalytic activities and the optimization of reaction conditions are critical areas of research, making MPD a valuable compound in industrial chemistry (Kuriyama et al., 2012).

Material Science

In material science, derivatives of MPD are explored for creating new materials with specific properties. For example, its derivatives are investigated for creating polymers meant for biomedical applications. The detailed characterization and polymerization kinetics of these materials are crucial for understanding and improving their biomedical applications (Lochee et al., 2010).

Biomedical Applications

In the biomedical field, MPD derivatives are used to create nanoparticles for drug delivery systems. These nanoparticles, designed to degrade upon specific stimulation like light, are beneficial for controlled drug release and targeted therapy, demonstrating the compound's potential in enhancing the efficacy of medical treatments (Sun et al., 2018).

特性

IUPAC Name |

2-methyl-3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-10(2)12-6-5-11(3)7-13(12)17-9-14(4,16)8-15/h10-13,15-16H,5-9H2,1-4H3/t11-,12+,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNCWOPROFTLGU-RBKKPWLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OCC(C)(CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OCC(C)(CO)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074585 | |

| Record name | 1,2-Propanediol, 2-methyl-3-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; minty, cool aroma | |

| Record name | 3-(l-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in hexane; Slightly soluble in water, Soluble (in ethanol) | |

| Record name | 3-(l-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.978-0.987 (20 °C) | |

| Record name | 3-(l-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1200/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

195863-84-4 | |

| Record name | Cooling agent 1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195863-84-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(L-Menthoxy)-2-methylpropane-1,2-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195863844 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Propanediol, 2-methyl-3-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Propanediol, 2-methyl-3-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(L-MENTHOXY)-2-METHYLPROPANE-1,2-DIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/649M1Y2P72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophen-3-amine](/img/structure/B172997.png)

![11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B173001.png)

![8-Bromo-6-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B173012.png)

![5-(benzyloxy)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B173014.png)